N-Acetyl-4'-tetrahydropyranylglycine
Overview
Description
N-Acetyl-4'-tetrahydropyranylglycine is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is characterized by the presence of an acetamido group and a tetrahydropyran ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4'-tetrahydropyranylglycine typically involves the reaction of tetrahydropyran derivatives with acetamido precursors. One common method includes the use of cerium ammonium nitrate at room temperature to achieve high yield and stereoselectivity . Another approach involves the use of lanthanide triflates as efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes .
Industrial Production Methods
the use of scalable catalytic processes and eco-friendly synthesis methods, such as those involving iron-catalyzed thermodynamic equilibration, are likely to be employed .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4'-tetrahydropyranylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Acetyl-4'-tetrahydropyranylglycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-4'-tetrahydropyranylglycine involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)acetic acid: Similar structure but lacks the acetamido group.
2-[(2-{[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}propanoyl)amino]propanoic acid: Contains additional functional groups and a more complex structure.
Uniqueness
N-Acetyl-4'-tetrahydropyranylglycine is unique due to its combination of an acetamido group and a tetrahydropyran ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-acetamido-2-(oxan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)7-2-4-14-5-3-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQXOUISLXTTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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